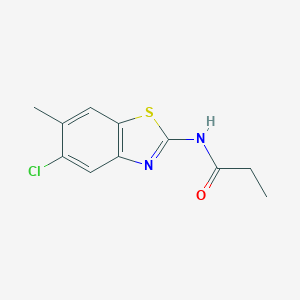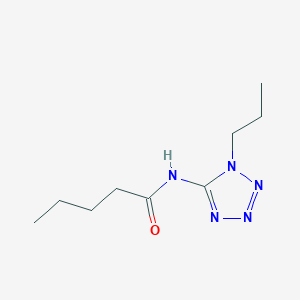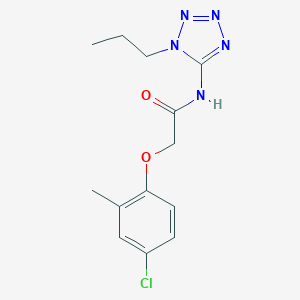![molecular formula C22H20N4O5 B283731 ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE](/img/structure/B283731.png)
ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate is a complex organic compound that features a benzimidazole core, a pyrazolidine ring, and a benzoate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.
Formation of the Pyrazolidine Ring: The pyrazolidine ring can be formed by reacting hydrazine with a diketone.
Coupling Reaction: The benzimidazole and pyrazolidine intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazolidine rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole and pyrazolidine rings.
Reduction: Reduced forms of the benzimidazole and pyrazolidine rings.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole core is known for its pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. The pyrazolidine ring can interact with enzymes, inhibiting their activity. These interactions can lead to various biological effects, such as inhibition of cell growth and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-dioxo-1-pyrazolidinyl}benzoate can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and exhibit similar pharmacological activities.
Indole Derivatives: These compounds contain a six-membered benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Thiazole Derivatives: These compounds contain a five-membered ring with sulfur and nitrogen atoms and are used in various medicinal applications.
The uniqueness of ETHYL 4-[(4Z)-4-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]-3,5-DIOXOPYRAZOLIDIN-1-YL]BENZOATE lies in its combination of the benzimidazole and pyrazolidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H20N4O5 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
ethyl 4-[(4Z)-4-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H20N4O5/c1-4-31-21(29)14-6-8-15(9-7-14)26-20(28)16(19(27)23-26)11-13-5-10-17-18(12-13)25(3)22(30)24(17)2/h5-12H,4H2,1-3H3,(H,23,27)/b16-11- |
Clé InChI |
MLTAZXJWHOHOPP-WJDWOHSUSA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=C(C=C3)N(C(=O)N4C)C)/C(=O)N2 |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)N(C(=O)N4C)C)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


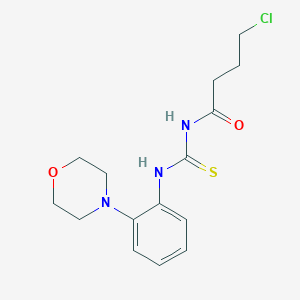
![N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)
![N-(2,2-dimethylpropanoyl)-N'-[4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)phenyl]thiourea](/img/structure/B283655.png)
![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)
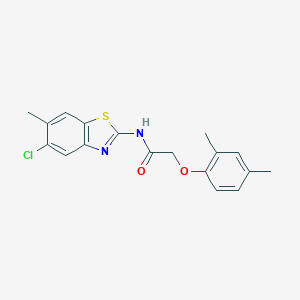
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-furoyl)thiourea](/img/structure/B283666.png)
![2-(4-bromophenoxy)-N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B283671.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-[(2,4-dimethylphenoxy)acetyl]thiourea](/img/structure/B283673.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B283675.png)
